molecular formula C26H24N2OS B3517523 (4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE

Cat. No.: B3517523
M. Wt: 412.5 g/mol
InChI Key: UDSJKYZCLRGBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE typically involves the following steps:

    Formation of Benzhydrylpiperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Formation of Benzothiophene Derivative: Benzothiophene derivatives can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

    Coupling Reaction: The final step involves coupling the benzhydrylpiperazine with the benzothiophene derivative using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene moiety.

    Reduction: Reduced forms of the benzhydryl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE involves its interaction with specific molecular targets:

    Receptor Binding: The compound can bind to certain receptors in the brain, influencing neurotransmitter activity.

    Enzyme Inhibition: It may inhibit specific enzymes, altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: Similar structure but with a pyrazole ring instead of benzothiophene.

    (4-BENZHYDRYLPIPERAZINO)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: Similar structure with additional chlorine substitutions.

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE is unique due to its specific combination of a benzhydrylpiperazine and benzothiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c29-26(23-19-30-24-14-8-7-13-22(23)24)28-17-15-27(16-18-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSJKYZCLRGBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
(4-BENZHYDRYLPIPERAZINO)(1-BENZOTHIOPHEN-3-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.